The synthesis of 2,3-dihydrothiophene can be achieved through various methods, each with distinct technical parameters:
The molecular structure of 2,3-dihydrothiophene features a five-membered ring with the following characteristics:
2,3-Dihydrothiophene participates in various chemical reactions:
The mechanism by which 2,3-dihydrothiophene exerts its effects or participates in reactions typically involves:
The applications of 2,3-dihydrothiophene span various fields:
2,3-Dihydrothiophene (C₄H₆S) exists as an isomer of 2,5-dihydrothiophene, both sharing the molecular formula but exhibiting distinct structural and electronic characteristics. The fundamental distinction lies in the position of the double bond within the five-membered ring system. In 2,3-dihydrothiophene, unsaturation is localized between C2 and C3, resulting in adjacent sp²-hybridized carbon atoms. Conversely, 2,5-dihydrothiophene exhibits symmetric unsaturation between C2–C3 and C4–C5, separated by a sp³-hybridized carbon (C4) [1]. This difference confers reduced symmetry in the 2,3-isomer compared to the C₂v-symmetric 2,5-isomer [8].
The conformational rigidity of 2,3-dihydrothiophene is notably lower than that of its aromatic counterpart, thiophene. While thiophene maintains planarity due to aromaticity, 2,3-dihydrothiophene adopts envelope or half-chair conformations where the sulfur atom and C2–C3 bond may deviate from planarity. Experimental evidence from surface adsorption studies on Si(100) indicates that 2,3-dihydrothiophene-like structures exhibit distinct electronic distributions compared to 2,5-dihydrothiophene-like configurations, influencing their binding geometries and reactivity [8]. Reactivity differences are pronounced: both dihydro isomers undergo electrophilic addition across the double bond and sulfur oxidation—reactions precluded in aromatic thiophene due to electron delocalization [1].
Table 1: Structural and Reactivity Comparison of Thiophene Derivatives
Property | 2,3-Dihydrothiophene | 2,5-Dihydrothihydrothiophene | Thiophene |
---|---|---|---|
Double Bond Position | C2-C3 | C2-C3 & C4-C5 | Fully conjugated |
Symmetry | Low (Cs point group) | Higher (C₂v point group) | High (C₂v point group) |
Aromaticity | Nonaromatic | Nonaromatic | Aromatic |
Electrophilic Addition | Yes | Yes | No |
Sulfur Oxidation | Yes (to sulfoxide/sulfone) | Yes | Resistant |
The hybridization state of atoms in 2,3-dihydrothiophene critically influences its geometry and reactivity. Carbon atoms C2 and C3 are sp²-hybridized, forming a vinyl sulfide-type structure with bond angles approximating 120°. In contrast, C4 and C5 are sp³-hybridized, contributing to the ring's partial saturation. The sulfur atom retains sp³ hybridization with lone pairs occupying two tetrahedral positions, differing from thiophene where sulfur contributes a p-orbital to the aromatic system [5].
Crucially, the C–S–C bond angle in 2,3-dihydrothiophene is experimentally determined as 95°, slightly larger than thiophene's 92.17° [3]. This expansion reflects reduced ring strain due to loss of aromaticity and the transition from planar (thiophene) to puckered geometry. Computational analyses using CAM-B3LYP/6-311+G(d,p) level theory with CPCM solvent models corroborate these structural parameters, indicating that the angle widening arises from the relief of torsional constraints associated with aromaticity [5] [6]. The C–S bond lengths in 2,3-dihydrothiophene (∼1.81 Å) are longer than thiophene's (∼1.71 Å), consistent with increased single-bond character [5].
Table 2: Bonding Parameters in 2,3-Dihydrothiophene vs. Thiophene
Parameter | 2,3-Dihydrothiophene | Thiophene | Structural Implication |
---|---|---|---|
C-S-C Bond Angle | 95° | 92.17° | Reduced ring strain in dihydro form |
C-S Bond Length | ~1.81 Å | ~1.71 Å | Increased single-bond character |
Hybridization (S) | sp³ | sp² (p-orbital contribution) | Loss of aromatic conjugation |
C2-C3 Bond Order | Double bond | Aromatic resonance | Localized unsaturation |
The absence of aromaticity in 2,3-dihydrothiophene fundamentally differentiates it from thiophene. Aromatic stabilization energy, estimated at ~29 kcal/mol in thiophene, is absent in the dihydro derivative due to disruption of the cyclic conjugated system. This loss manifests in enhanced reactivity: 2,3-dihydrothiophene readily undergoes addition reactions (e.g., hydrogenation, halogenation) across the C2=C3 double bond and oxidation at sulfur to form sulfoxides or sulfones [1]. The electronic structure resembles an alkenyl sulfide rather than a heteroaromatic system, with the highest occupied molecular orbital (HOMO) localized predominantly over the C=C bond and sulfur lone pairs [5].
Conformational flexibility is significant, with the ring puckering dynamically at ambient temperature. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: chemical shifts at δ 6.06 (C2–H), 5.48 (C3–H), 3.08 (C4–H), and 2.62 (C5–H) in carbon disulfide solution, indicating magnetic nonequivalence of methylene protons due to restricted rotation and ring inversion [3]. Scanning tunneling microscopy (STM) studies of analogous structures adsorbed on Si(100) surfaces demonstrate multiple adsorption configurations, including 2,3-dihydrothiophene-like species that convert between envelope conformers under thermal activation [8]. This flexibility facilitates tautomerization processes, such as interconversion between 1,2 and 1,3-diene forms during base-induced cyclizations [5].
Density functional theory (DFT) calculations provide quantitative insights into the electronic behavior and reaction mechanisms of 2,3-dihydrothiophene. Geometries optimized at the CAM-B3LYP/6-311+G(d,p) level with the conductor-like polarizable continuum model (CPCM) for acetonitrile solvent reveal key electronic parameters. The ionization potential is calculated at ~8.2 eV, lower than thiophene's (~8.9 eV), reflecting easier electron removal due to nonaromaticity [5]. Molecular electrostatic potential maps show significant negative potential localized on sulfur and the double bond, rationalizing electrophilic attack preferences [10].
Studies of base-induced cyclizations to form 2,3-dihydrothiophenes employ potential energy surface (PES) mapping. For benzyl 1-propynyl sulfide precursors, the reaction proceeds via proton abstraction to form an allene intermediate (benzyl(propa-1,2-dien-1-yl)sulfane), which undergoes 5-endo-trig cyclization. This pathway has a computed activation barrier of 7.9 kcal/mol—consistent with experimental observations under mild conditions [5]. The tautomeric equilibrium between alkynyl and allenic forms prior to cyclization is computationally verified, with the allene exhibiting lower energy (-3.4 kcal/mol relative to alkyne) and higher proton affinity at the benzylic position, facilitating deprotonation [5].
Table 3: Computational Parameters for 2,3-Dihydrothiophene Studies
Computational Method | System Studied | Key Findings | Reference Basis |
---|---|---|---|
CAM-B3LYP/6-311+G(d,p) | Base-induced cyclization mechanism | Allene intermediate favored; 5-endo barrier: 7.9 kcal/mol | [5] |
CPCM Solvent Model | Tautomerism in acetonitrile | Allenic form 3.4 kcal/mol more stable than alkynyl | [5] |
Molecular Dynamics (MD) | Surface adsorption behavior | Multiple conformers (2,3-DHT-like, twisted THT) observed | [8] [10] |
HOMO-LUMO Mapping | Electronic distribution | HOMO localized over C2=C3 bond and S atom | [10] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1